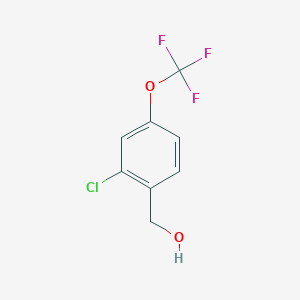

2-Chloro-4-trifluoromethoxybenzyl alcohol

Vue d'ensemble

Description

2-Chloro-4-trifluoromethoxybenzyl alcohol is a useful research compound. Its molecular formula is C8H6ClF3O2 and its molecular weight is 226.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Chloro-4-trifluoromethoxybenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic diseases and neurodegenerative disorders. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloro group and a trifluoromethoxy group on a benzyl alcohol framework. This unique arrangement contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound acts as an inhibitor of ghrelin O-acyltransferase (GOAT), an enzyme crucial for the acylation of ghrelin, a hormone involved in appetite regulation and energy metabolism. By inhibiting GOAT, this compound may help regulate food intake and energy expenditure, making it a candidate for treating obesity and metabolic syndrome .

Antidiabetic and Antiobesity Effects

Studies have demonstrated that compounds with GOAT inhibitory activity can significantly impact metabolic disorders. For instance, this compound has shown promise in reducing body weight gain in animal models by decreasing ghrelin levels, thereby influencing appetite control .

Table 1: Effects on Metabolic Disorders

| Activity | Model Used | Result |

|---|---|---|

| Antiobesity | Rodent models | Significant weight reduction |

| Antidiabetic | Diabetic rats | Improved glucose tolerance |

| Appetite suppression | Behavioral studies | Reduced food intake |

Neuroprotective Effects

In addition to its metabolic benefits, this compound has been investigated for its neuroprotective effects. Research suggests that it may provide therapeutic benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways associated with neuronal survival and inflammation .

Case Study: Neuroprotection in Alzheimer’s Disease

A study evaluated the effects of this compound on cognitive decline in Alzheimer’s disease models. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation, which is characteristic of Alzheimer’s pathology .

Synthesis and Yield

The synthesis of this compound has been optimized to ensure high yields. Various methods have been employed, including catalytic hydrogenation and dehydrogenative coupling reactions, demonstrating efficient conversion from precursor compounds .

Table 2: Synthesis Yields

| Reaction Type | Yield (%) |

|---|---|

| Catalytic hydrogenation | 85% |

| Dehydrogenative coupling | 92% |

Structure-Activity Relationships (SAR)

Investigations into the structure-activity relationships of similar compounds have provided insights into the pharmacological potential of this compound. Variations in substituents significantly affect biological activity, with electron-withdrawing groups enhancing inhibitory effects on GOAT .

Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-4-trifluoromethoxybenzyl alcohol is utilized in organic synthesis as a versatile building block. It can participate in several reactions, including:

- Dehydrogenative Coupling Reactions : This compound has been used in manganese-catalyzed dehydrogenative coupling reactions to produce α-alkylated products from ketones, esters, and amides. For instance, it has been shown to yield moderate amounts of α,β-unsaturated esters when reacted under optimized conditions with various substrates .

- Formation of Trifluoromethylated Compounds : The trifluoromethoxy group allows for the introduction of trifluoromethyl units into organic molecules, which are valuable in pharmaceuticals due to their influence on biological activity and metabolic stability .

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

- Pharmacological Applications : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced pharmacological properties. The presence of this compound in drug formulations can potentially improve bioavailability and efficacy .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them suitable for further investigation as potential therapeutic agents .

Case Study 1: Synthesis of α-Alkylated Products

In a study exploring the efficiency of various benzyl alcohol derivatives in dehydrogenative coupling reactions, this compound was tested alongside other electron-deficient benzyl alcohols. The results indicated that while the yields were moderate (approximately 20% for certain reactions), the compound's ability to form α,β-unsaturated products was notable .

Case Study 2: Trifluoromethyl Group in Drug Design

A review of FDA-approved drugs highlighted the significance of the trifluoromethyl group in enhancing drug properties. The incorporation of similar structures into new compounds derived from this compound could lead to novel therapeutic agents with improved efficacy .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for dehydrogenative coupling reactions and trifluoromethylation |

| Medicinal Chemistry | Potential use in drug development due to enhanced pharmacological properties |

| Antimicrobial Activity | Preliminary studies suggest possible antimicrobial effects |

Propriétés

IUPAC Name |

[2-chloro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMKHWUAXCYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.